

# 4-Bromobenzo[d]thiazol-2(3H)-one CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Bromobenzo[d]thiazol-2(3H)-one

Cat. No.: B1602174 Get Quote

# Technical Guide: 4-Bromobenzo[d]thiazol-2(3H)-one

For the attention of: Researchers, scientists, and drug development professionals.

This document provides available chemical data for **4-Bromobenzo[d]thiazol-2(3H)-one**. Due to the limited availability of in-depth experimental and biological data for this specific compound in publicly accessible literature, this guide provides a comprehensive overview of its constitutional isomer, 6-Bromobenzo[d]thiazol-2(3H)-one, as a representative model for this class of compounds. The data presented for the 6-bromo isomer, including synthesis, derivatization, and biological activity, is based on published research and serves to illustrate the potential applications and experimental workflows relevant to brominated benzothiazolones.

# Chemical Identification: 4-Bromobenzo[d]thiazol-2(3H)-one

While comprehensive studies on **4-Bromobenzo[d]thiazol-2(3H)-one** are scarce, its fundamental identifiers are established.



| Identifier        | Value                                                      |
|-------------------|------------------------------------------------------------|
| CAS Number        | 73443-85-3                                                 |
| IUPAC Name        | 4-bromo-2,3-dihydro-1,3-benzothiazol-2-one                 |
| Synonyms          | 4-Bromobenzo[d]thiazol-2-ol, 4-Bromo-2(3H)-benzothiazolone |
| Molecular Formula | C7H4BrNOS                                                  |
| Molecular Weight  | 230.08 g/mol                                               |

## In-Depth Focus: 6-Bromobenzo[d]thiazol-2(3H)-one and its Derivatives

The following sections detail the synthesis and biological evaluation of 6-Bromobenzo[d]thiazol-2(3H)-one and its 1,2,3-triazole derivatives, based on the findings from Nagavelli et al. (2016). [1]

## **Synthesis and Derivatization Workflow**

The synthetic strategy involves the initial preparation of the 6-bromobenzo[d]thiazol-2(3H)-one core, followed by its derivatization to produce a library of 1,2,3-triazole hybrids via a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction.[1]







Click to download full resolution via product page

Caption: Synthetic pathway for 6-bromobenzo[d]thiazol-2(3H)-one and its triazole derivatives.

## **Experimental Protocols**

2.2.1 Synthesis of 6-bromobenzo[d]thiazol-2(3H)-one (Compound 2)[1]

- To a solution of 2-amino-5-bromobenzenethiol (1) in toluene, add phosgene (COCl2).
- Stir the reaction mixture at room temperature for 4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.



- The resulting crude product is purified, typically by recrystallization, to yield the pure 6-bromobenzo[d]thiazol-2(3H)-one (2).
- 2.2.2 General Procedure for Synthesis of 1,2,3-Triazole Derivatives (3a-j)[1] This procedure describes a one-pot reaction for generating the final hybrid molecules.
- To a solution of 6-bromobenzo[d]thiazol-2(3H)-one (2), propargyl bromide, and a selected aryl azide in tetrahydrofuran (THF), add Copper(I) iodide (CuI) as a catalyst.
- Stir the reaction mixture at room temperature for 8-10 hours.
- The reaction progress is monitored by TLC.
- After completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
- The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.
- The crude product is purified by column chromatography to afford the desired triazole derivatives (3a-j).

## **Biological Activity Data**

The synthesized triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one were evaluated for their in vitro cytotoxic and antibacterial activities.[1]

2.3.1 In Vitro Cytotoxicity The compounds were tested against two human cancer cell lines, MCF-7 (breast) and HeLa (cervical), using the MTT assay. Cisplatin was used as the standard reference drug.[1]



| Compound  | R Group        | IC50 (μM) vs. MCF-7 | IC50 (μM) vs. HeLa |  |
|-----------|----------------|---------------------|--------------------|--|
| 3a        | Phenyl         | 15.4 ± 0.13         | 18.2 ± 0.11        |  |
| 3b        | 4-Fluorophenyl | 13.1 ± 0.24         | 16.5 ± 0.18        |  |
| 3c        | 4-Chlorophenyl | 11.5 ± 0.11         | 14.1 ± 0.21        |  |
| 3d        | 4-Bromophenyl  | 10.2 ± 0.15         | 13.5 ± 0.14        |  |
| 3e        | 4-Nitrophenyl  | 8.1 ± 0.18          | 9.2 ± 0.25         |  |
| 3f        | 4-Methylphenyl | 8.9 ± 0.21          | 10.8 ± 0.16        |  |
| 3g        | 4-Butylphenyl  | 12.6 ± 0.16         | 15.4 ± 0.19        |  |
| Cisplatin | -              | 7.5 ± 0.12          | 8.8 ± 0.15         |  |

IC<sub>50</sub> values are represented as mean ± standard deviation.

2.3.2 Antibacterial Activity The antibacterial properties of the compounds were assessed against various bacterial strains, with Streptomycin used as the positive control. The data is presented as the zone of inhibition in millimeters.[1]

| Compound     | S. pyogenes | S. aureus | K. pneumoniae | P. aeruginosa |
|--------------|-------------|-----------|---------------|---------------|
| 3a           | 12          | 14        | 11            | 13            |
| 3b           | 14          | 15        | 13            | 14            |
| 3c           | 18          | 19        | 17            | 18            |
| 3d           | 17          | 18        | 16            | 17            |
| 3e           | 15          | 16        | 14            | 15            |
| 3f           | 13          | 14        | 12            | 13            |
| 3g           | 14          | 15        | 13            | 14            |
| Streptomycin | 20          | 22        | 19            | 21            |

Values represent the diameter of the inhibition zone (mm).



## **Biological Assay Protocols**

#### 2.4.1 MTT Assay for Cytotoxicity[1]

- Human cancer cell lines (MCF-7 and HeLa) are seeded in 96-well plates at a density of 5 × 10<sup>3</sup> cells per well and incubated for 24 hours.
- The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
- After the treatment period, 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
- The medium is removed, and 150  $\mu L$  of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
- The percentage of cell viability is calculated, and the IC<sub>50</sub> value (the concentration required to inhibit 50% of cell growth) is determined from dose-response curves.

#### 2.4.2 Antibacterial Screening (Agar Well Diffusion Method)[1]

- Bacterial strains are cultured in nutrient broth for 24 hours.
- Muller-Hinton agar plates are prepared and uniformly inoculated with the respective bacterial cultures.
- Wells (6 mm diameter) are created in the agar plates using a sterile borer.
- A fixed concentration (e.g., 100  $\mu$ g/mL) of each test compound dissolved in a suitable solvent (like DMSO) is added to the wells.
- Streptomycin is used as a positive control, and the solvent (DMSO) is used as a negative control.
- The plates are incubated at 37°C for 24 hours.



 The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each well.

## Conclusion

While **4-Bromobenzo[d]thiazol-2(3H)-one** is a defined chemical entity, it remains a sparsely studied molecule. In contrast, its isomer, 6-Bromobenzo[d]thiazol-2(3H)-one, serves as a valuable scaffold for developing novel therapeutic agents. As demonstrated, derivatization of the 6-bromo core into triazole hybrids yields compounds with significant cytotoxic activity against breast and cervical cancer cell lines and notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Specifically, derivatives containing electron-withdrawing groups (e.g., 4-nitrophenyl) showed the most potent anticancer effects, while halogenated phenyl derivatives exhibited the strongest antibacterial properties.[1] These findings underscore the potential of the brominated benzothiazolone core in medicinal chemistry and provide a solid foundation for future drug discovery efforts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. acgpubs.org [acgpubs.org]
- To cite this document: BenchChem. [4-Bromobenzo[d]thiazol-2(3H)-one CAS number and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602174#4-bromobenzo-d-thiazol-2-3h-one-cas-number-and-iupac-name]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com